5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-imidazole-2-thione
Overview
Description
The compound “5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-imidazole-2-thione” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds . It also contains methoxyphenyl groups, which are aromatic rings with methoxy (-OCH3) substituents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an imidazole ring and methoxyphenyl groups. The exact structure would depend on the positions of these groups within the molecule .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the exact structure and the conditions under which the reactions are carried out. Imidazole rings can participate in a variety of chemical reactions, including nucleophilic substitutions and additions .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .
Scientific Research Applications
Synthesis and Photochromism
Compounds related to "5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-imidazole-2-thione" have been synthesized and studied for their photochromic properties. For instance, dimers of 4,5-diaryl-2-(2,5-dimethylthiophen-3-yl)imidazoles exhibit photochromism when irradiated in solution, indicating potential applications in developing photo-responsive materials (Bai, Han, Wang, & Meng, 2010).
Antimicrobial and Anti-Proliferative Activities
Another study on related compounds, specifically 1,3,4-oxadiazole N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione, showed broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria. Additionally, these compounds exhibited anti-proliferative activity against various cancer cell lines, suggesting their potential in developing new antimicrobial and anticancer therapies (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).
Coordination Polymers and Material Science
Research into multifunctional imidazole dicarboxylates, which share structural similarities with "this compound," has led to the construction of novel coordination polymers. These materials demonstrate varied coordination modes and potential applications in luminescence and as catalysts (Xiong, Shi, Li, Zhu, & Li, 2013).
Corrosion Inhibition
Imidazole derivatives, including those structurally related to "this compound," have been evaluated for their corrosion inhibition efficacy. They are found to be effective in protecting metals in corrosive environments, highlighting their importance in industrial applications (Singh, Ansari, Kumar, Liu, Songsong, & Lin, 2017).
Drug Design and Biological Activity
Compounds with structural features resembling "this compound" have been synthesized and studied for their potential as antiulcer agents. Though specific to imidazo[1,2-a]pyridines, this research underscores the broader potential of imidazole derivatives in medicinal chemistry (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1H-imidazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-21-14-7-5-13(6-8-14)20-11-15(19-18(20)24)12-4-9-16(22-2)17(10-12)23-3/h4-11H,1-3H3,(H,19,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZLCIVYEZOSGHW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC(=C(C=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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